Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with an oxazole ring, both of which are aromatic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylcarbinol with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 50-80°C to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Furanones, furfural derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of various furan derivatives.
5-Hydroxymethylfurfural: A furan derivative with applications in the production of bio-based chemicals.
Furfuryl Alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness: Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Biological Activity
Methyl 2-(2-furyl)-5-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring and an oxazole moiety, contributing to its unique pharmacological profile. The presence of these heterocycles can enhance lipophilicity and bioavailability, making it a suitable candidate for drug development.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HCT116 (Colon Cancer) | 10.3 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was effective in reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and apoptosis.
Case Studies
-
Study on Breast Cancer Cells :
A recent study investigated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, with significant morphological changes consistent with apoptosis. -
Inflammation Model :
In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory responses.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-6-8(10(12)13-2)11-9(15-6)7-4-3-5-14-7/h3-5H,1-2H3 |
InChI Key |
KEUWOMCWWJYMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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